molecular formula C10H9Cl3N2OS B5813992 N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide

N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide

Cat. No.: B5813992
M. Wt: 311.6 g/mol
InChI Key: AWKSLBORKJTTPQ-UHFFFAOYSA-N
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Description

N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenyl group attached to a carbamothioyl moiety, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide typically involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical studies .

Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive in polymer production .

Mechanism of Action

The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

  • N-[(2,4,6-trichlorophenyl)carbamothioyl]propanamide
  • N-[(2,4-dichlorophenyl)carbamothioyl]propanamide
  • N-[(3,4-dichlorophenyl)carbamothioyl]propanamide

Comparison: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 2,4,5-trichlorophenyl derivative has shown higher potency in enzyme inhibition studies, making it a more effective compound for certain applications.

Properties

IUPAC Name

N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2OS/c1-2-9(16)15-10(17)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKSLBORKJTTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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